molecular formula C20H21ClN2O2 B12453115 1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12453115
M. Wt: 356.8 g/mol
InChI Key: ZVCUMVRTUIAHBY-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a carboxamide group, and two aromatic rings with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrrolidine derivative with an appropriate amine, such as 2,5-dimethylaniline, under conditions that promote amide bond formation.

    Substitution on the Aromatic Rings: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and protective groups may also be used to enhance selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents like thionyl chloride for introducing chloro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(3-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(3-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21ClN2O2/c1-12-7-8-13(2)17(9-12)22-20(25)15-10-19(24)23(11-15)18-6-4-5-16(21)14(18)3/h4-9,15H,10-11H2,1-3H3,(H,22,25)

InChI Key

ZVCUMVRTUIAHBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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